molecular formula C15H14F3IO3S B3224749 Di-p-tolyliodonium trifluoromethanesulfonate CAS No. 123726-16-9

Di-p-tolyliodonium trifluoromethanesulfonate

Cat. No.: B3224749
CAS No.: 123726-16-9
M. Wt: 458.2 g/mol
InChI Key: CDEUHYARQIAHEG-UHFFFAOYSA-M
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Description

Di-p-tolyliodonium trifluoromethanesulfonate is an organoiodine compound with the chemical formula C15H14F3IO3S. It is commonly used as a reagent in organic synthesis due to its ability to facilitate various chemical transformations. The compound is characterized by the presence of an iodine atom bonded to two p-tolyl groups and a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-tolyliodonium trifluoromethanesulfonate can be synthesized through the reaction of di-p-tolyliodonium chloride with silver trifluoromethanesulfonate. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

Di-p-tolyliodonium chloride+Silver trifluoromethanesulfonateDi-p-tolyliodonium trifluoromethanesulfonate+Silver chloride\text{Di-p-tolyliodonium chloride} + \text{Silver trifluoromethanesulfonate} \rightarrow \text{this compound} + \text{Silver chloride} Di-p-tolyliodonium chloride+Silver trifluoromethanesulfonate→Di-p-tolyliodonium trifluoromethanesulfonate+Silver chloride

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-p-tolyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.

    Coupling: The compound can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under mild conditions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the major product is the substituted aromatic compound, while in coupling reactions, the major product is the coupled aromatic compound.

Scientific Research Applications

Di-p-tolyliodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in the modification of biomolecules and in the study of biological pathways.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-p-tolyliodonium trifluoromethanesulfonate involves the transfer of the iodine atom to a nucleophile, resulting in the formation of a new chemical bond. The molecular targets and pathways involved in this process depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)iodonium triflate
  • Mesityl(p-tolyl)iodonium triflate
  • Di(p-tolyl)iodonium trifluoromethanesulfonate

Uniqueness

Di-p-tolyliodonium trifluoromethanesulfonate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.

Properties

IUPAC Name

bis(4-methylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14I.CHF3O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEUHYARQIAHEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123726-16-9
Record name 123726-16-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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